Product packaging for JOJO-1 dye(Cat. No.:)

JOJO-1 dye

Cat. No.: B1263426
M. Wt: 1272.6 g/mol
InChI Key: RUYSLLNKJLKJDL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Fluorescent Probes for Biological Systems

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and analysis of complex cellular processes at the molecular level. nih.gov These small molecules are designed to emit light upon excitation with a specific wavelength, allowing researchers to tag and track biomolecules such as proteins and nucleic acids. nih.govnih.gov The development of synthetic fluorophores, like JOJO-1, has been a significant advancement, offering tailored photophysical properties and functionalities. nih.gov These probes are integral to a wide array of applications, including cellular staining, the detection of specific analytes, and tracking biomolecules of interest. nih.gov

JOJO-1 belongs to a class of "light-up" probes, which are particularly valuable because they are essentially non-fluorescent on their own and only become brightly fluorescent upon binding to their target molecule, in this case, nucleic acids. biotium.comresearchgate.net This property minimizes background fluorescence and enhances the signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments. fishersci.bethermofisher.com

Overview of Dimeric Cyanine (B1664457) Nucleic Acid Stains Family and Related Analogs

JOJO-1 is a member of the dimeric cyanine nucleic acid stains family. thermofisher.comthermofisher.com This family of dyes is renowned for its high sensitivity in detecting nucleic acids. fishersci.bethermofisher.com Cyanine dyes, in general, are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. researchgate.netwikipedia.org The length of this bridge can be altered to tune the dye's absorption and emission spectra across the visible and near-infrared range. biotium.com

Dimeric cyanine stains, as the name suggests, consist of two cyanine monomer units linked together. mdpi.com This dimeric structure confers a very high binding affinity for double-stranded DNA (dsDNA), with dissociation constants in the micromolar range. fishersci.be This strong binding is a key characteristic of the family, which includes well-known members like YOYO-1, TOTO-1, and POPO-1. mdpi.comaatbio.commissouri.edu These dyes are essentially non-fluorescent in solution but exhibit a dramatic increase in fluorescence quantum yield, often over 1000-fold, upon binding to nucleic acids. fishersci.bethermofisher.com This fluorescence enhancement is a hallmark of the family and makes them exceptionally bright probes. fishersci.bethermofisher.com

The spectral properties of these dyes can be systematically varied. For instance, the YOYO-1 dye has an absorption/emission maximum of 491/509 nm when bound to dsDNA, while the related YOYO-3 dye, which differs only in the length of the bridging carbon chain, has maxima of 612/631 nm. thermofisher.com This spectral diversity allows for multicolor labeling experiments. thermofisher.comnih.gov

Historical Development and Scholarly Significance of JOJO-1 Dye Analogs

The history of cyanine dyes dates back over a century, with their initial applications in photography to extend the spectral sensitivity of emulsions. wikipedia.org Their journey into biotechnology began with the need for more sensitive and photostable fluorescent probes. biotium.com The development of dimeric cyanine dyes like YOYO-1 in the early 1990s was a major breakthrough for molecular biology, offering sensitivity comparable to radioactive probes for DNA detection. missouri.edu

The synthesis of the YOYO dye family, to which JOJO-1 is related, marked a significant advancement in fluorescent DNA probes. missouri.edu These dyes, including YOYO-1, TOTO-1, and their analogs, are tetracationic homodimers. For example, YOYO-1 is a homodimer of Oxazole (B20620) Yellow (YO). wikipedia.orgmedchemexpress.com The development of these dyes provided researchers with tools for a range of applications, from quantifying DNA in real-time PCR to visualizing DNA in gel electrophoresis and labeling DNA within cells for flow cytometry and fluorescence microscopy. missouri.edudaniel-vaulot.fr

The significance of these dyes lies in their high affinity for nucleic acids and the substantial increase in their fluorescence upon binding, which allows for ultrasensitive detection. fishersci.bebiomol.com This has enabled detailed studies of chromosome dynamics during mitosis and other fundamental cellular processes. missouri.edu

Properties and Analogs of this compound

PropertyValueReference
Chemical Formula C47H56I4N8O2 nih.gov
Excitation Peak (Bound to DNA) 530 nm aatbio.com
Emission Peak (Bound to DNA) 544 nm aatbio.com
AnalogExcitation Max (nm, DNA-bound)Emission Max (nm, DNA-bound)Reference
POPO-1434456 aatbio.com
YOYO-1491509 thermofisher.com
TOTO-1514531 aatbio.com
YOYO-3612631 thermofisher.com
TOTO-3642660 fishersci.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H56I4N8O2 B1263426 JOJO-1 dye

Properties

Molecular Formula

C47H56I4N8O2

Molecular Weight

1272.6 g/mol

IUPAC Name

3-[dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azanium;tetraiodide

InChI

InChI=1S/C47H56N8O2.4HI/c1-50-24-11-20-42-46(50)48-44(56-42)34-36-22-28-52(40-18-9-7-16-38(36)40)26-13-30-54(3,4)32-15-33-55(5,6)31-14-27-53-29-23-37(39-17-8-10-19-41(39)53)35-45-49-47-43(57-45)21-12-25-51(47)2;;;;/h7-12,16-25,28-29,34-35H,13-15,26-27,30-33H2,1-6H3;4*1H/q+4;;;;/p-4

InChI Key

RUYSLLNKJLKJDL-UHFFFAOYSA-J

Isomeric SMILES

C[N+]1=CC=CC2=C1N=C(O2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(O7)C=CC=[N+]8C)/C=C5)(C)C)(C)C.[I-].[I-].[I-].[I-]

Canonical SMILES

C[N+]1=CC=CC2=C1N=C(O2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(O6)C=CC=[N+]7C)C8=CC=CC=C85.[I-].[I-].[I-].[I-]

Origin of Product

United States

Photophysical Mechanisms of Jojo 1 Dye Interaction with Biomolecules

Fluorescence Enhancement upon Nucleic Acid Binding: Mechanistic Insights

JOJO-1, like other related cyanine (B1664457) dyes, is virtually non-fluorescent when free in aqueous solutions but becomes intensely fluorescent upon binding to nucleic acids, exhibiting a fluorescence enhancement that can be over 1000-fold. thermofisher.combeilstein-journals.org This dramatic change is central to its application and is explained by several key mechanistic theories that prevent non-radiative decay pathways upon intercalation into the nucleic acid structure.

Intramolecular Rotation Restriction Theory

One of the primary mechanisms responsible for the low fluorescence of unbound JOJO-1 is the freedom of its molecular components to rotate. Cyanine dyes are composed of heterocyclic moieties linked by a methine or polymethine bridge. rsc.orgnih.gov In solution, the photoexcited dye can dissipate its energy through torsional relaxation, or twisting, around these bonds. rsc.orgnih.gov This intramolecular rotation provides an efficient non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence. nih.govnih.gov

When JOJO-1 binds to double-stranded DNA, it is understood to do so via bis-intercalation, where each of the two dye chromophores inserts itself between the base pairs of the DNA helix. thermofisher.com This rigid environment physically hinders the torsional motions of the dye molecule. nih.govnih.gov With the non-radiative decay channel of intramolecular rotation effectively blocked, the excited molecule is forced to release its energy through radiative pathways, resulting in a significant increase in fluorescence quantum yield. nih.gov This principle, known as the restricted intramolecular rotation (RIR) model, is a key explanation for the fluorogenic behavior of many molecular rotors. nih.gov

Dexter Electron Transfer and Fluorescence Quenching Processes

A complementary mechanism involves short-range electron transfer processes. The Dexter electron transfer, or exchange, is a fluorescence quenching mechanism that requires wavefunction overlap between a donor and an acceptor molecule, typically occurring at distances within 10 Å (1 nm). wikipedia.orglibretexts.org In this process, an excited electron is transferred from the dye (donor) to a nearby molecule (acceptor) through a non-radiative path. wikipedia.org

For JOJO-1 in a polar solvent like water, solvent molecules can act as electron acceptors, facilitating a photoinduced electron transfer that quenches fluorescence. nih.gov However, when the dye intercalates into the hydrophobic core of the DNA double helix, it is shielded from the surrounding polar solvent. This non-polar microenvironment suppresses the efficiency of Dexter electron transfer to solvent molecules. libretexts.org By inhibiting this quenching pathway, the probability of radiative decay (fluorescence) is greatly increased, contributing to the observed enhancement upon nucleic acid binding.

Photophysical Behavior in Diverse Solvent Environments

The fluorescence properties of JOJO-1 are highly dependent on its local environment, a phenomenon known as solvatochromism. wikipedia.orgnih.gov This sensitivity is primarily due to the dye's susceptibility to solvent polarity and viscosity, which influence the efficiency of non-radiative decay pathways. rsc.orgpku.edu.cn

In polar solvents such as water or methanol, JOJO-1 exhibits very low fluorescence quantum yield. pku.edu.cn The polar nature of these solvents facilitates quenching mechanisms like twisted intramolecular charge transfer (TICT) state formation and electron transfer. rsc.orgpku.edu.cn In contrast, in less polar or more viscous environments, these non-radiative pathways are impeded, leading to higher fluorescence intensity. rsc.orgnih.gov The intercalation of JOJO-1 into the non-polar interior of a DNA helix is an extreme example of this effect, providing a rigid and hydrophobic environment that maximizes fluorescence. nih.gov This behavior is characteristic of many cyanine and hemicyanine dyes, whose fluorescence quantum yield is often inversely related to solvent polarity. pku.edu.cn

Table 1: Influence of Environment on Photophysical Properties of YOYO-1 (a close analog of JOJO-1)
EnvironmentAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Aqueous Buffer (unbound)~458~564< 0.01Biexponential, short
Bound to dsDNA~489-491~509~0.5 - 0.9~6.5
Bound to ssDNA~491~509Enhanced, but lower than dsDNAMultiexponential

Note: Data presented is for the closely related and extensively studied YOYO-1 dye, which shares the same core structure and exhibits similar photophysical behavior to JOJO-1. The exact values can vary with specific buffer conditions and dye-to-base-pair ratios. Data compiled from multiple sources. thermofisher.comnih.govresearchgate.net

Photoreactivity and Reactive Species Generation Induced by JOJO-1 Dye

While an excellent fluorescent probe, JOJO-1 is susceptible to photochemical reactions under illumination, leading to permanent loss of fluorescence (photobleaching) and the potential for damage to the biomolecules it is bound to.

Photobleaching Dynamics and Pathways

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes, a major photodegradation pathway involves oxidation, often mediated by reactive oxygen species (ROS) like singlet oxygen (¹O₂). nih.govnih.gov The dye molecule, upon excitation, can transfer energy to molecular oxygen (³O₂), converting it into the highly reactive singlet state. nih.gov This singlet oxygen can then attack the polymethine bridge of the cyanine dye, leading to cleavage of the conjugated system and a loss of fluorescence. nih.gov

The rate of photobleaching is highly dependent on the intensity of the excitation light; higher laser power densities lead to faster photobleaching. beilstein-journals.orgnih.gov The process is often stochastic, meaning individual dye molecules bleach randomly over time. beilstein-journals.org This characteristic is a significant consideration in single-molecule imaging experiments, where controlling the rate of photobleaching is crucial for obtaining high-quality data. beilstein-journals.orgnih.gov

Table 2: Factors Influencing Photobleaching of Intercalated Cyanine Dyes
FactorEffect on Photobleaching RateMechanism
Excitation Light IntensityIncreasesHigher photon flux increases the frequency of excitation and subsequent photochemical reactions. beilstein-journals.org
Oxygen ConcentrationIncreasesOxygen is a key reactant in the photo-oxidative degradation pathway. nih.gov
Presence of Antioxidants/ROS QuenchersDecreasesThese agents scavenge reactive oxygen species, protecting the dye from oxidative damage. nih.gov
Molecular StructureVariesSubstitutions on the dye structure can alter its susceptibility to photo-oxidation. researchgate.net

Free Radical Formation and Associated Nucleic Acid Photocleavage

The same photoreactive processes that lead to dye bleaching can also damage the surrounding biomolecules. The generation of reactive oxygen species, such as singlet oxygen and hydroxyl radicals (•OH), upon photoexcitation of the dye is a primary concern. nih.govresearchgate.net These highly reactive species are not confined to reacting with the dye molecule itself; they can diffuse and react with the adjacent DNA strand. nih.gov

Oxidative damage to DNA by ROS can lead to base modifications and, significantly, single- or double-strand breaks in the sugar-phosphate backbone, a process known as photocleavage. nih.govnih.gov Therefore, under high-intensity illumination, JOJO-1 can act as a photosensitizer, inducing localized damage to the very nucleic acid it is intended to visualize. beilstein-journals.org This potential for photodamage is an important experimental parameter that must be managed, particularly in live-cell imaging or experiments requiring long exposure times, by minimizing light intensity and duration. beilstein-journals.org

Interaction Dynamics and Binding Modes of Jojo 1 Dye with Nucleic Acids

Stoichiometry and Binding Affinity of Dye-Nucleic Acid Complex Formation

The binding of JOJO-1 and its analogs, such as YOYO-1, to double-stranded DNA (dsDNA) is characterized by a high association constant (Ka), indicating a very strong binding affinity. nih.gov For instance, the association constant for YOYO-1 has been reported to be in the range of 10¹⁰ to 10¹² M⁻¹ in low salt buffers. nih.gov The stoichiometry of the binding at saturation is typically one dye molecule per four base pairs. semanticscholar.org This binding site size of approximately four base pairs is consistent with the steric requirements of the dimeric dye molecule upon bis-intercalation. nih.gov

The affinity of these dyes for nucleic acids can be influenced by ionic strength. nih.gov At higher ionic strengths, such as in the presence of 150 mM NaCl, the association constant for YOYO-1 is reduced to approximately 3.9 x 10⁶ M⁻¹. nih.gov This suggests that electrostatic interactions play a significant role in the initial association of the positively charged dye with the negatively charged phosphate (B84403) backbone of DNA.

PropertyValueReference
Binding Site Size~4 base pairs per dye molecule nih.govsemanticscholar.org
Association Constant (Ka) (low salt)10¹⁰–10¹² M⁻¹ nih.gov
Association Constant (Ka) (150 mM NaCl)3.9 x 10⁶ M⁻¹ nih.gov

Bis-Intercalation as a Primary Binding Mode of Dimeric Cyanine (B1664457) Dyes

The predominant and most well-characterized binding mode for dimeric cyanine dyes like JOJO-1 and YOYO-1 is bis-intercalation. thermofisher.com This involves the insertion of both of the dye's chromophore units into the DNA double helix at two separate, but nearby, sites. thermofisher.comresearchgate.net

The molecular structure of JOJO-1, a homodimer of oxazole (B20620) yellow, is central to its ability to bis-intercalate. wikipedia.org It consists of two planar aromatic ring systems (the chromophores) connected by a flexible linker chain. oup.com This linker is of sufficient length and flexibility to allow the two chromophores to span the necessary distance to intercalate at two different sites on the DNA helix. The planar nature of the aromatic systems facilitates their insertion between the base pairs of the DNA.

A direct consequence of bis-intercalation is a significant alteration of the DNA structure. The insertion of the two chromophores between the base pairs forces the DNA helix to unwind and elongate. nih.gov Studies on YOYO-1 have shown that upon saturation, the contour length of the DNA can increase by as much as 38% to 47%. nih.govmit.edu The elongation per intercalated YOYO-1 molecule has been determined to be approximately 0.51 ± 0.14 nm. nih.gov

Furthermore, bis-intercalation causes a significant unwinding of the DNA helix. The unwinding angle per bound YOYO-1 molecule has been measured to be 24° ± 8°. nih.gov This unwinding is a key characteristic of intercalating agents and reflects the local disruption of the helical structure to accommodate the dye molecules.

ParameterValueReference
Maximum DNA Elongation38% - 47% nih.govmit.edu
Elongation per Dye Molecule0.51 ± 0.14 nm nih.gov
DNA Unwinding Angle per Dye Molecule24° ± 8° nih.gov

Mono-Intercalation and External Binding Modes of JOJO-1 Dye Analogs

While bis-intercalation is the primary binding mode at low dye-to-base pair ratios, other interaction modalities can occur, particularly for analogs or at higher dye concentrations. thermofisher.com

Role of Electrostatic and Hydrophobic Interactions in Binding Preferences

The initial interaction between a dimeric cyanine dye and a nucleic acid is predominantly driven by long-range electrostatic attraction. The positively charged nature of the dye molecule is drawn to the negatively charged phosphate backbone of the DNA. This initial association is a crucial first step that brings the dye into close proximity with the DNA helix. nih.gov

Following this initial electrostatic interaction, more specific short-range interactions, including hydrophobic and van der Waals forces, play a critical role in the stable binding and intercalation of the dye. For a dye like YOYO-1, the binding process is thought to occur in two steps: first, one of the dye's aromatic ring systems inserts itself between the base pairs of the DNA, and then the second aromatic system follows suit, resulting in a stable bis-intercalated complex. nih.gov This intercalation is stabilized by hydrophobic interactions between the planar aromatic rings of the dye and the DNA base pairs.

The interplay between these forces is crucial. While electrostatic interactions provide the initial attraction and are sensitive to environmental factors like ionic strength, the hydrophobic interactions associated with intercalation are a major contributor to the high binding affinity and stability of the dye-DNA complex.

Sequence and Structural Specificity of Nucleic Acid Binding

Detailed investigations into the sequence and structural specificity of JOJO-1 binding to nucleic acids have not been extensively reported. The following sections discuss the known specificities of the closely related YOYO-1 dye.

There is a lack of specific published data on the binding preference of JOJO-1 for double-stranded (dsDNA) versus single-stranded (ssDNA) nucleic acids. However, cyanine dyes, including the related YOYO-1, are well-documented to exhibit a strong preference for dsDNA. nih.gov The primary binding mode for these dyes, bis-intercalation, requires the structured, helical conformation of dsDNA to allow the insertion of the dye's planar aromatic systems between the base pairs. nih.gov This intercalation is the source of the significant fluorescence enhancement observed upon binding.

While YOYO-1 can interact with ssDNA, the binding affinity is generally lower, and the nature of the interaction may differ. thermofisher.com For ssDNA, the binding is likely to be less structured, possibly involving external binding or intercalation in transient helical regions, leading to a lower fluorescence quantum yield compared to when bound to dsDNA. thermofisher.com Circular dichroism measurements have suggested a potential difference in the binding modes of YOYO-1 to ssDNA and dsDNA. thermofisher.com

Table 1: Comparative Binding Characteristics of YOYO-1 with dsDNA and ssDNA Note: This data is for the related compound YOYO-1 and is provided for illustrative purposes due to the lack of specific data for JOJO-1.

PropertyBinding to dsDNABinding to ssDNA
Primary Binding Mode Bis-intercalationExternal binding, potential intercalation in helical regions
Fluorescence Enhancement Very high (over 1000-fold)Lower than with dsDNA
Binding Affinity HighGenerally lower than with dsDNA

Specific research on the interaction between JOJO-1 and non-canonical nucleic acid structures such as G-quadruplexes is not available in the current scientific literature. However, studies on YOYO-1 and other dimeric cyanine dyes provide some insights into how these structures might influence binding.

G-quadruplexes are four-stranded structures formed in guanine-rich sequences of nucleic acids. Research on YOYO-1 has shown that its binding affinity can be influenced by the formation of G-quadruplexes. A distinct correlation has been observed between the stability of the G-quadruplex structure and the binding affinity of YOYO-1. nih.gov Specifically, sequences that form stronger quadruplexes, particularly in the presence of potassium ions, tend to exhibit weaker binding of YOYO-1. nih.gov This suggests that the compact and unique topology of G-quadruplexes may hinder the typical bis-intercalation binding mode of YOYO-1.

Conversely, other studies with different series of dimeric cyanine dyes have demonstrated that modifications to the aromatic substituents can lead to selective binding to G-quadruplex DNA. rsc.org The ability of these dyes to bind to G-quadruplexes is influenced by the size of their aromatic plane, which affects the efficiency of π-π stacking with the G-quartets. rsc.org This indicates that while some cyanine dyes like YOYO-1 may have reduced affinity for G-quadruplexes compared to dsDNA, others can be designed to target these structures specifically.

Environmental Modulators of Dye-Nucleic Acid Interactions

The influence of environmental factors on the binding of JOJO-1 to nucleic acids has not been specifically documented. The following sections describe the known effects of ionic strength, temperature, and pH on the interaction of YOYO-1 with DNA.

There is no specific data available on how ionic strength affects the binding of JOJO-1 to nucleic acids. However, for the analogous dye YOYO-1, the stability of its complex with DNA is highly dependent on the ionic strength of the solution. nih.govnih.gov

The binding of YOYO-1 to DNA becomes stronger and more stable as the ionic strength decreases. nih.gov This is because the initial association of the positively charged dye with the negatively charged DNA backbone is an electrostatic interaction. At high ionic strengths, the increased concentration of counter-ions in the solution screens the negative charges on the DNA backbone, which weakens the electrostatic attraction with the dye and leads to a reduction in binding affinity. nih.gov Studies have shown that with increasing ionic strength, YOYO-1-stained DNA appears shorter, indicating reduced dye binding. nih.gov At very high ionic strength (e.g., 1 M NaCl), intercalated YOYO-1 can be washed away from the DNA, demonstrating the reversible nature of the binding under these conditions. nih.gov

Table 2: Effect of Ionic Strength on YOYO-1 Binding to dsDNA Note: This data is for the related compound YOYO-1 and is provided for illustrative purposes due to the lack of specific data for JOJO-1.

Ionic StrengthEffect on YOYO-1 Binding AffinityEffect on Binding Stability
Low HighHigh
High ReducedReduced

Specific studies on the effects of temperature and pH on the binding of JOJO-1 to nucleic acids are not present in the available literature. For related cyanine dyes, these factors can influence both the stability of the dye itself and the structure of the nucleic acid, thereby affecting the binding interaction.

Temperature: Generally, an increase in temperature can decrease the stability of the dye-DNA complex by increasing the rate of dissociation. For some nucleic acid assays involving dyes, temperature is a critical parameter. thermofisher.cn However, for stable intercalators like the YOYO-1 family, the DNA-dye complex is generally stable under standard laboratory conditions. thermofisher.cn High temperatures are sometimes used during initial incubation to ensure homogeneous staining of DNA with YOYO-1. researchgate.net

pH: The pH of the solution can affect the charge of both the dye and the nucleic acid, as well as the stability of the DNA double helix. While many studies on YOYO-1 are conducted at a physiological pH of around 7.4, significant deviations from this could potentially alter binding characteristics. nih.gov For instance, very acidic conditions can lead to DNA denaturation, which would disrupt the primary binding site for intercalating dyes. The stability of many organic dyes can also be pH-dependent, although specific data on the pH stability range for JOJO-1 is not available. thescipub.comthescipub.com

Influence of Jojo 1 Dye Binding on Nucleic Acid Structural and Mechanical Properties

Alterations in DNA Persistence Length and Bending Rigidity upon Dye Intercalation

The impact of JOJO-1 intercalation on the persistence length and bending rigidity of DNA is a subject of ongoing research with some conflicting findings. Persistence length is a measure of a polymer's stiffness, representing the length over which correlations in the direction of the tangent to the polymer chain are lost.

Some studies, utilizing techniques like atomic force microscopy (AFM), have reported that the persistence length of DNA remains largely unaffected by the intercalation of JOJO-1. mit.edursc.orgresearchgate.net For instance, one study found that even at saturating concentrations of one JOJO-1 molecule per four base pairs of DNA, the persistence length did not significantly change. mit.edursc.orgresearchgate.net Similarly, magnetic tweezers experiments have also suggested that the persistence length of DNA is independent of the amount of bound JOJO-1. nih.govresearchgate.netnih.gov

Conversely, other research has indicated a decrease in DNA persistence length upon JOJO-1 binding. One report showed a 70% decrease, from 40 nm to 12 nm, while another observed a 71% reduction from 52 nm to 15 nm with 500 nM of the dye. mit.edu Another study using AFM found a 44% decrease in persistence length, from 50 nm to 28 nm, at a high staining ratio of one JOJO-1 per base pair. mit.edu These discrepancies in findings may arise from differences in experimental conditions, such as ionic strength, dye-to-DNA ratio, and the specific techniques employed. nih.gov

Table 1: Reported Changes in DNA Persistence Length upon JOJO-1 Intercalation

Reported Change in Persistence Length Methodology Reference
No significant change Atomic Force Microscopy (AFM) mit.edursc.orgresearchgate.net
No significant change Magnetic Tweezers nih.govresearchgate.netnih.gov
70% decrease (40 nm to 12 nm) Not specified in provided text mit.edu
71% decrease (52 nm to 15 nm) Not specified in provided text mit.edu
44% decrease (50 nm to 28 nm) Atomic Force Microscopy (AFM) mit.edu

Effects on DNA Contour Length and Global Elongation

A more consistent observation across various studies is the increase in the contour length of DNA upon JOJO-1 intercalation. mit.eduresearchgate.net The contour length refers to the total length of the DNA molecule measured along its backbone. The binding of JOJO-1, a bis-intercalator, involves the insertion of its two chromophore units between the DNA base pairs, which physically extends the double helix. mit.edumdpi.com

Studies have shown a linear increase in contour length with an increasing staining ratio of JOJO-1 to DNA. mit.edursc.orgresearchgate.net At a saturation level of one JOJO-1 molecule per four base pairs of DNA, a contour length increase of approximately 38% has been reported. mit.edursc.orgresearchgate.net Another study found a maximum elongation of 47 ± 2%. nih.gov Single-molecule experiments have determined that each intercalated JOJO-1 molecule increases the DNA contour length by about 0.34 nm. nih.gov For instance, at a nucleic acid base pair to dye monomer ratio (N:D) of 4:1, the contour length was measured to be approximately 0.43 nm/bp. nih.gov

Table 2: Effect of JOJO-1 on DNA Contour Length

Staining Ratio (JOJO-1:base pair) Reported Contour Length Increase Methodology Reference
1:4 ~38% Atomic Force Microscopy (AFM) mit.edursc.orgresearchgate.net
Not specified 47 ± 2% Magnetic Tweezers nih.gov
4:1 (N:D) ~0.43 nm/bp Single-molecule hydrodynamic trapping nih.gov
8:1 (N:D) ~0.38 nm/bp Single-molecule hydrodynamic trapping nih.gov

Modulation of DNA Torsional Properties and Supercoiling Dynamics

JOJO-1 intercalation significantly modulates the torsional properties of DNA, leading to an unwinding of the double helix. mit.edursc.orgresearchgate.netnih.gov This unwinding can induce supercoiling in topologically constrained DNA, such as relaxed closed circular DNA. mit.edursc.orgresearchgate.net

Magnetic tweezers experiments have been instrumental in quantifying this effect. By measuring the shift in supercoiling curves upon dye removal, researchers have determined the untwisting angle per bound JOJO-1 molecule. One study reported an untwisting of 24° ± 8° per dye molecule. nih.gov This unwinding is a direct consequence of the intercalation process, where the dye inserts itself between the base pairs, locally altering the helical twist. thermofisher.comthermofisher.comthermofisher.com

Impact on Higher-Order DNA Conformations and Folding Transitions

The binding of JOJO-1 can also influence the higher-order conformations and folding transitions of DNA. Research has shown that the intercalating dye can prevent the folding transition of giant DNA molecules. nih.gov For example, in the presence of agents like spermidine (B129725) that typically induce DNA condensation into a compact state, JOJO-1 was found to markedly inhibit this folding transition. nih.gov This suggests that the structural changes induced by JOJO-1, such as increased length and altered rigidity, can interfere with the ability of DNA to undergo large-scale conformational changes like folding and compaction.

Reversibility and Stability of Dye-Induced Conformational Changes in Nucleic Acids

The stability of the JOJO-1-DNA complex and the reversibility of the induced conformational changes are dependent on environmental factors, particularly ionic strength. nih.gov The binding of JOJO-1 to DNA is stronger and more stable at lower ionic strengths. nih.gov As the ionic strength of the solution increases, the binding of JOJO-1 becomes less stable, leading to a reduction in the observed DNA elongation. nih.gov This suggests that the dye can dissociate from the DNA at higher salt concentrations, allowing the DNA to revert to its native conformation.

The kinetics of JOJO-1 binding and dissociation have been studied at the single-molecule level. The rate of intercalation is dependent on the free dye concentration, with the reaction taking several minutes to reach completion even at relatively high dye concentrations. nih.gov The dissociation constant has been measured to be in the nanomolar range, indicating a high affinity of JOJO-1 for DNA under specific buffer conditions. nih.gov The ability to reverse the binding by altering the ionic conditions provides a mechanism to control the structural modifications induced by the dye. nih.gov

Advanced Methodologies Employing Jojo 1 Dye in Nucleic Acid Research

Single-Molecule Fluorescence Microscopy Techniques

The advent of single-molecule fluorescence microscopy has revolutionized the study of biological processes by enabling the direct observation of individual molecules. JOJO-1 has been a key player in this field, allowing researchers to visualize and manipulate single DNA molecules in real-time. researchgate.net

Total Internal Reflection Fluorescence (TIRF) Microscopy Applications

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique that selectively excites fluorophores in a thin region near a solid-liquid interface, minimizing background fluorescence from the bulk solution. When combined with JOJO-1 staining, TIRF microscopy allows for the high-contrast imaging of surface-immobilized DNA molecules.

This approach has been instrumental in studying the dynamics of DNA-protein interactions. For instance, researchers have used TIRF microscopy to observe the enzymatic activity of proteins like λ exonuclease on single, JOJO-1 stained DNA molecules. researchgate.net In these experiments, long DNA molecules are tethered to a glass surface and stained with JOJO-1, allowing their visualization as they are progressively digested by the enzyme. researchgate.netresearchgate.net This methodology provides direct insights into the kinetics and processivity of DNA-modifying enzymes.

Another application of JOJO-1 in TIRF microscopy is the study of DNA condensation. The dye can be used to monitor the conformational changes of individual DNA molecules as they transition from an elongated coil to a compact state, a process crucial for DNA packaging in cells. nih.gov

Super-Resolution Microscopy (e.g., PAINT, STED, MINFLUX) with JOJO-1 Dye Analogs

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 250 nanometers. beilstein-journals.org Super-resolution microscopy techniques bypass this limitation, enabling the visualization of subcellular structures with unprecedented detail. JOJO-1 and its analogs have been adapted for use in several super-resolution modalities.

Point Accumulation for Imaging in Nanoscale Topography (PAINT) is a super-resolution technique that relies on the stochastic binding and subsequent photobleaching of fluorescent dyes to reconstruct a high-resolution image. nih.gov JOJO-1 is well-suited for PAINT imaging of DNA because its fluorescence is only activated upon intercalation into the DNA molecule. nih.gov By using a low concentration of JOJO-1 in solution, individual binding events can be localized with high precision, allowing for the reconstruction of DNA structures with a resolution of 30-40 nm. nih.govnih.gov

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function. While JOJO-1 itself is not a primary STED dye, the development of dye analogs and specialized labeling strategies has enabled STED imaging of DNA. abberior.rocksabberior.rocks For instance, STED-PAINT combines the principles of both techniques, where transiently binding dyes are used to repeatedly scan a sample, overcoming photobleaching limitations and achieving high resolution. abberior.rocks

Minimalist Nanoscopy (MINFLUX) and MINSTED are more recent super-resolution techniques that offer even higher localization precision, reaching the Ångström scale. nih.gov These methods utilize a donut-shaped excitation beam to pinpoint the location of a fluorophore with extreme accuracy. nih.gov While direct applications of JOJO-1 in MINFLUX are emerging, specially designed spontaneously blinking dyes and DNA-PAINT probes are being developed for this cutting-edge technique, paving the way for future applications with JOJO-1 analogs. biorxiv.orgabberior.shop

Real-Time Observation of DNA Dynamics and Molecular Interactions

The ability to observe single DNA molecules in real-time provides invaluable information about their dynamic behavior and interactions with other molecules. JOJO-1's bright fluorescence upon DNA binding makes it an ideal probe for such studies. biotium.comlumiprobe.com

Researchers have employed fluorescence microscopy with JOJO-1 to directly visualize the enzymatic digestion of single DNA molecules by exonucleases. researchgate.netresearchgate.net By monitoring the shortening of fluorescently labeled DNA strands over time, the rate and mechanism of enzymatic activity can be determined. researchgate.net It has been noted, however, that high concentrations of JOJO-1 can inhibit the activity of some enzymes, likely due to alterations in the DNA conformation upon dye intercalation. researchgate.netresearchgate.net

Furthermore, the photochemical properties of JOJO-1 under high illumination can lead to the generation of reactive radicals that cause single-strand breaks (SSBs) in the DNA. wikipedia.orgnih.gov This photodamage is a critical consideration in single-molecule experiments and can be mitigated by the use of radical scavengers. nih.gov

Spectroscopic and Spectrometric Approaches for Interaction Analysis

Beyond microscopy, JOJO-1 is also a valuable tool in spectroscopic and spectrometric methods aimed at elucidating the structural details of nucleic acid interactions.

Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. researchgate.netresearchgate.net This enhancement allows for the detection of vibrational fingerprints of molecules at very low concentrations, providing detailed structural information. rsc.org

SERS has been used to study the interaction of JOJO-1 with DNA. mdpi.com By analyzing the SERS spectra of JOJO-1, DNA, and the JOJO-1-DNA complex, researchers can identify the specific molecular groups involved in the binding interaction. mdpi.com Studies have shown that JOJO-1 interacts with the A, T, C, and G bases of DNA, as well as the phosphate (B84403) backbone. mdpi.com The intercalation process is thought to occur in two steps: initial insertion of one fluorophore between base pairs, followed by the attachment of the other end of the dye to the phosphate group. mdpi.com

SERS can also be used to investigate competitive binding between JOJO-1 and other molecules, such as anticancer drugs, for DNA binding sites. mdpi.com This provides insights into the mechanisms of drug action and potential interferences from fluorescent probes used in imaging studies. mdpi.com

Raman Shift (cm⁻¹)AssignmentInteraction with DNA
1660-1665C=O stretching in C basesShift indicates interaction with cytosine
VariousA, T, G base vibrationsChanges in peak intensity and position suggest interaction with all bases
Phosphate group vibrationsPhosphate group vibrationsInteraction with the phosphate backbone is observed

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. wikipedia.orgbruker.com While less common for studying dye-DNA interactions compared to fluorescence methods, NMR can provide atomic-level details about the binding mode and the resulting structural changes in the DNA. wikipedia.org

Two-dimensional NMR studies have been used to investigate the distortion of the DNA helix caused by the bis-intercalation of JOJO-1. thermofisher.com These studies have revealed that the dye unwinds the DNA helix upon binding, with the benzazolium ring system of the dye sandwiching between the pyrimidine (B1678525) bases and the quinolinium ring system between the purine (B94841) rings. thermofisher.com This detailed structural information is crucial for understanding the functional consequences of JOJO-1 binding, such as the inhibition of enzyme activity.

NMR is also instrumental in studying the structure and dynamics of nucleic acids in general, providing information on non-standard geometries and the binding of other molecules like proteins and drugs. wikipedia.orgnih.gov

Circular Dichroism and Fluorescence Polarization Studies for Binding Mode Characterization

Circular dichroism (CD) and fluorescence polarization are powerful spectroscopic techniques utilized to elucidate the binding mode of this compound with nucleic acids. CD spectroscopy is particularly sensitive to the chiral environment of molecules. irb.hrresearchgate.netnih.gov When an achiral dye molecule like JOJO-1 binds to the inherently chiral structure of DNA, an induced circular dichroism (ICD) signal can be observed in the dye's absorption region. irb.hrresearchgate.net The characteristics of this ICD signal provide insights into the geometry of the dye-DNA complex. For instance, a negative ICD signal is often indicative of an intercalative binding mode, where the dye molecule inserts itself between the base pairs of the DNA double helix. researchgate.net Studies on related dimeric cyanine (B1664457) dyes, such as YOYO-1, have shown that bis-intercalation is a predominant binding mode at low dye-to-base pair ratios. thermofisher.com

Fluorescence polarization (or fluorescence anisotropy) provides complementary information by measuring the rotational mobility of the fluorescent molecule. bmglabtech.comnih.gov When JOJO-1 is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a large molecule like DNA, its rotational motion is significantly restricted, leading to a substantial increase in fluorescence polarization. The magnitude of this increase can help differentiate between various binding modes. Intercalation, which involves a more rigid association with the DNA helix, is expected to result in a higher polarization value compared to groove binding, where the dye might retain more rotational freedom. While specific studies on JOJO-1 are limited in the public domain, research on analogous dyes like TO-PRO-1 has utilized fluorescence polarization to confirm an intercalative binding mode. thermofisher.com It is important to note that factors such as the flexibility of the linker attaching the fluorophore can influence polarization measurements. researchgate.net

Fluorescence Titration and Spectrophotometric Techniques for Binding Quantification

Fluorescence titration and spectrophotometric techniques are fundamental for quantifying the binding affinity and stoichiometry of JOJO-1 with nucleic acids. Fluorescence titration is a highly sensitive method that relies on the change in the dye's fluorescence properties upon binding to DNA. nih.govresearchgate.netnih.gov JOJO-1, like other cyanine dyes, is virtually non-fluorescent in solution but exhibits a dramatic increase in fluorescence quantum yield upon binding to DNA. mdpi.com

In a typical fluorescence titration experiment, the fluorescence intensity of a JOJO-1 solution is monitored as increasing amounts of DNA are added. The resulting binding curve, which plots fluorescence intensity against DNA concentration, can be analyzed to determine key binding parameters. researchgate.netnih.gov By fitting these data to appropriate binding models, such as the independent and equivalent-sites model, the binding constant (K_b_) and the binding site size (the number of base pairs one dye molecule occupies) can be calculated. researchgate.netderpharmachemica.com For related dyes, binding constants are often in the nanomolar range, indicating a very high affinity for DNA. irb.hr

Spectrophotometry, which measures the absorbance of light, is another valuable tool. researchgate.netwikipedia.orgberthold.com The binding of JOJO-1 to DNA can cause changes in the dye's absorption spectrum (a phenomenon known as hypochromism or hyperchromism) and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift). By monitoring these changes during a titration, one can also determine the binding constant and stoichiometry. Furthermore, UV spectrophotometry at 260 nm is a standard method for determining the concentration of the nucleic acid solution itself, which is a prerequisite for accurate binding studies. researchgate.netwikipedia.orgeppendorf.com The purity of the DNA sample is often assessed by the ratio of absorbance at 260 nm to that at 280 nm (A260/A280), with a ratio of ~1.8 being indicative of pure DNA. wikipedia.org

Table 1: Spectroscopic and Binding Parameters for JOJO-1 and Related Dyes

Parameter JOJO-1 (with dsDNA) YOYO-1 (with dsDNA)
Excitation Maximum (nm) 529 491 thermofisher.com
Emission Maximum (nm) 545 509 thermofisher.com
Binding Mode Intercalation (presumed) Bis-intercalation thermofisher.commdpi.com

| Binding Affinity (K_d_) | High (expected) | High (sub-nanomolar to nanomolar range) thermofisher.com |

Force Spectroscopy and Micromanipulation Methods

Magnetic Tweezers for Mechanical Property Characterization of Dye-DNA Complexes

Magnetic tweezers are a sophisticated single-molecule technique used to apply forces and torques to individual DNA molecules, allowing for the precise measurement of their mechanical properties. tudelft.nlaimspress.comd-nb.info This methodology is particularly valuable for investigating how DNA-binding ligands, such as JOJO-1, alter the structural and elastic characteristics of DNA. nih.govnih.gov In a typical magnetic tweezers setup, one end of a DNA molecule is attached to a surface, while the other end is attached to a superparamagnetic bead. aimspress.com By applying an external magnetic field, a controlled stretching force can be exerted on the DNA molecule. Furthermore, by rotating the magnets, the DNA can be twisted, allowing for the study of its torsional properties. aimspress.comd-nb.info

When JOJO-1 binds to DNA, it is expected to induce specific changes in the DNA's mechanical response. As an intercalator, JOJO-1 would increase the contour length of the DNA molecule, as the insertion of the dye between base pairs elongates the helix. nih.gov This elongation can be directly measured as an increase in the end-to-end distance of the DNA under a constant stretching force. Additionally, intercalation unwinds the DNA helix, which can be quantified by observing the change in the number of turns required to induce supercoiling. nih.gov

Systematic studies using magnetic tweezers on DNA in the presence of the related dye YOYO-1 have provided detailed insights. nih.gov These experiments have precisely determined parameters such as the elongation and unwinding angle per bound dye molecule. nih.gov One remarkable finding from such studies was that, contrary to some assumptions, the persistence length of DNA—a measure of its bending rigidity—remained constant regardless of the amount of bound YOYO-1. nih.gov This highlights the power of magnetic tweezers to dissect the complex effects of dye binding on DNA mechanics, providing crucial data for understanding these interactions at a fundamental level.

Table 2: DNA Mechanical Properties Measurable by Magnetic Tweezers and Expected Effects of Intercalating Dyes like JOJO-1

Mechanical Property Description Expected Effect of Intercalation
Contour Length The total length of the DNA molecule at full extension. Increase nih.gov
Persistence Length A measure of the DNA's bending stiffness. May remain constant, as shown for YOYO-1 nih.gov
Torsional Rigidity The resistance of the DNA to twisting. Modification nih.gov

| Helical Twist | The number of turns in the DNA helix. | Decrease (unwinding) nih.gov |

Atomic Force Microscopy (AFM) for Nanoscale Structural and Mechanical Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of single molecules, including DNA and DNA-dye complexes, at the nanoscale. aimspress.comwhiterose.ac.uknih.gov Unlike methods that provide ensemble-averaged data, AFM provides direct structural information on individual molecules, making it an invaluable tool for studying the effects of ligands like JOJO-1 on DNA conformation. nih.govnih.gov In AFM, a sharp tip attached to a cantilever scans the surface of a sample, and the deflections of the cantilever are used to reconstruct a three-dimensional topographical image. aimspress.comprotocols.io This can be performed in air or, more importantly for biological samples, under physiological liquid conditions, allowing for the study of molecules in their native state. whiterose.ac.ukprotocols.io

The binding of JOJO-1 to DNA can be directly visualized with AFM. Images can reveal the elongation of DNA molecules due to intercalation, as well as changes in DNA topology, such as the degree of supercoiling in plasmid DNA. nih.govmdpi.com By measuring the contour length of DNA molecules before and after the addition of JOJO-1, the extent of DNA elongation per bound dye molecule can be quantified. Furthermore, high-resolution AFM can potentially resolve local structural distortions in the DNA helix induced by the dye. whiterose.ac.ukmdpi.com

AFM can also be used in a force spectroscopy mode to probe the mechanical properties of DNA-dye complexes. nih.gov By pressing the AFM tip into the molecule or pulling on it, one can measure local stiffness and interaction forces. While this application is less common for dye-DNA complexes compared to magnetic tweezers, it offers a complementary approach to understanding the mechanical consequences of dye binding at the single-molecule level. The ability of AFM to image protein-DNA complexes also opens up possibilities for studying how JOJO-1 might compete with or influence the binding of proteins to DNA. aimspress.comnih.govradiologykey.com

Electrophoretic and Chromatographic Applications in Nucleic Acid Analysis

Visualization and Analysis in Gel Electrophoresis

Gel electrophoresis is a cornerstone technique in molecular biology for separating DNA and RNA fragments based on their size. thermofisher.comazurebiosystems.comthermofisher.com The process involves migrating negatively charged nucleic acid molecules through a porous gel matrix (typically agarose (B213101) or polyacrylamide) under the influence of an electric field. thermofisher.comnih.gov Smaller fragments move through the gel pores more easily and thus travel farther than larger fragments. nih.gov For the separated nucleic acid fragments to be analyzed, they must be visualized. This is where fluorescent dyes like JOJO-1 play a crucial role.

JOJO-1 serves as a high-sensitivity stain for detecting nucleic acids in gels. After electrophoresis, the gel is incubated in a solution containing the dye. JOJO-1, with its high affinity for nucleic acids, binds to the DNA or RNA fragments within the gel. thermofisher.com Upon excitation with an appropriate light source (e.g., a UV or blue-light transilluminator), the dye bound to the nucleic acids emits a bright fluorescence, revealing the positions of the separated bands. azurebiosystems.comnih.gov The very low fluorescence of unbound JOJO-1 results in a low background signal, providing excellent contrast and sensitivity for detecting even small amounts of nucleic acids.

The use of high-affinity dimeric cyanine dyes like JOJO-1 offers significant advantages over traditional stains like ethidium (B1194527) bromide. They typically provide much higher sensitivity, allowing for the detection of picogram quantities of DNA per band. This enhanced sensitivity is critical in applications where the starting amount of nucleic acid is limited, such as in forensics or diagnostics. The spectral properties of JOJO-1 (excitation ~529 nm, emission ~545 nm) are also well-suited for modern gel documentation systems equipped with various excitation sources and emission filters. thermofisher.com

Table 3: Compounds Mentioned in the Article

Compound Name
JOJO-1
YOYO-1
TO-PRO-1
Ethidium bromide
DNA (Deoxyribonucleic acid)

Enhanced Detection in Capillary Electrophoresis

The quest for heightened sensitivity and resolution in the analysis of nucleic acids has led to the exploration of various fluorescent dyes in conjunction with capillary electrophoresis (CE). Among these, the dimeric cyanine dye, JOJO-1, has emerged as a noteworthy intercalating agent for the enhanced detection of DNA and RNA. Its application in capillary electrophoresis, particularly with laser-induced fluorescence (LIF) detection, offers significant advantages over traditional UV absorption methods, which often lack the requisite sensitivity for low-concentration samples. nih.gov

JOJO-1 belongs to a family of high-affinity nucleic acid stains that are virtually non-fluorescent in solution but exhibit a substantial increase in fluorescence quantum yield upon binding to nucleic acids. thermofisher.com This property is paramount in achieving a high signal-to-noise ratio, as it minimizes background fluorescence from unbound dye molecules. The stable complex formed between JOJO-1 and nucleic acids makes it particularly suitable for pre-staining protocols, where the sample is incubated with the dye prior to electrophoretic separation. thermofisher.com This approach simplifies the analytical workflow and is effective due to the stability of the dye-nucleic acid complex under the electrophoretic conditions. thermofisher.com

The spectral characteristics of JOJO-1 are well-suited for common laser sources used in CE instrumentation. When bound to double-stranded DNA (dsDNA), JOJO-1 has an excitation maximum at approximately 529 nm and an emission maximum at around 545 nm. upc.edu This allows for efficient excitation by a 532 nm laser, a common feature in many commercial CE systems, simplifying the instrumental setup for sensitive detection. google.com

Detailed Research Findings

While specific peer-reviewed studies focusing exclusively on the performance of JOJO-1 in capillary electrophoresis are not extensively detailed in publicly available literature, its properties as a dimeric cyanine dye allow for inferences to be drawn from research on analogous compounds like YOYO-1 and TOTO-1. These dyes are known to provide a dramatic increase in detection sensitivity, enabling the analysis of nucleic acids at picogram or even femtogram levels. umich.edu

Research on similar dimeric cyanine dyes has demonstrated their utility in various CE applications, from the analysis of PCR products to the detection of viral DNA. umich.eduyorku.ca For instance, studies using YOYO-1 for monitoring viral DNA release have highlighted the rapid and sensitive detection capabilities of these dyes in a CE-LIF system. yorku.ca The high affinity and significant fluorescence enhancement of these dyes upon intercalation are the key factors contributing to their success. thermofisher.com

Given that JOJO-1 shares the core structural and photophysical properties of this class of dyes, it is expected to offer comparable enhancements in detection sensitivity and resolution in capillary electrophoresis of nucleic acids. The primary mechanism for enhanced detection lies in the dye's ability to intercalate between the base pairs of the nucleic acid, which not only leads to a dramatic increase in fluorescence but can also influence the electrophoretic mobility of the fragments, sometimes leading to improved resolution. nih.gov

The table below summarizes the key spectral properties of JOJO-1 when bound to dsDNA, which are critical for its application in fluorescence-based detection in capillary electrophoresis.

PropertyValueReference
Excitation Maximum (nm)529 upc.edu
Emission Maximum (nm)545 upc.edu

This table presents the spectral properties of JOJO-1 bound to dsDNA, which are essential for its use with laser-induced fluorescence detection in capillary electrophoresis.

It is important to note that while pre-staining with intercalating dyes like JOJO-1 is a common practice, factors such as the dye-to-DNA ratio can influence the electrophoretic mobility and potentially lead to band broadening or splitting if not optimized. thermofisher.com Therefore, careful optimization of staining conditions is crucial for achieving the best results in CE applications.

Applications of Jojo 1 Dye in Specific Biological and Biophysical Research Areas

Quantification of Nucleic Acids in Research Samples

JOJO-1 is a dimeric cyanine (B1664457) dye utilized for the sensitive fluorometric measurement of double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA in solution. thermofisher.com Similar to other dyes in its family, such as TOTO-1 and YOYO-1, JOJO-1 exhibits a significant increase in fluorescence upon binding to nucleic acids. thermofisher.comthermofisher.com These dyes are characterized by high molar absorptivity and a substantial fluorescence enhancement, often over 1000-fold, when bound to nucleic acids, while having very low intrinsic fluorescence in their unbound state. thermofisher.comthermofisher.com

The high affinity of dimeric cyanine dyes like JOJO-1 for double-stranded nucleic acids makes them particularly effective for their quantification. thermofisher.com However, their labeling of smaller single-stranded oligonucleotides is less efficient. thermofisher.com The spectral properties of JOJO-1, when bound to dsDNA, show excitation and emission maxima at 529 nm and 545 nm, respectively. thermofisher.com This allows for its use in various fluorescence-based quantification assays. While highly sensitive, the linear range of quantification with dyes like YOYO-1, a close analog of JOJO-1, can be more limited compared to other reagents like PicoGreen. thermofisher.com Additionally, the use of these dyes in certain applications, such as flow cytometry for marine prokaryotes, can be affected by their sensitivity to ionic strength, often requiring sample dilution. daniel-vaulot.frnih.govnih.gov

Table 1: Spectral Properties of JOJO-1 and Related Dyes for Nucleic Acid Quantification

DyeExcitation Max (nm) (with dsDNA)Emission Max (nm) (with dsDNA)
JOJO-1 529545
YOYO-1491509
TOTO-1514533
POPO-1434456
BOBO-1462481
LOLO-1565579

Data sourced from Thermo Fisher Scientific. thermofisher.com

Chromosome and Nuclear Counterstaining in Multicolor Fluorescence Imaging

In multicolor fluorescence imaging experiments, JOJO-1 and its analogs serve as effective counterstains for chromosomes and nuclei. lumiprobe.com Their bright fluorescence signal upon binding to DNA and the low background from the unbound dye make them ideal for this purpose. lumiprobe.com Counterstaining is a technique used to enhance the contrast of specific structures, and in this context, dyes like JOJO-1 help to visualize the entire nucleus or individual chromosomes, providing a reference for the localization of other fluorescently labeled probes. ucl.ac.uk

For instance, in fluorescence in situ hybridization (FISH), where specific DNA sequences are targeted with fluorescent probes, a general DNA stain like JOJO-1 can be used to outline the chromosomes, allowing for the precise mapping of the probe's location. molecularcatalog.abbottbiocompare.com The principle of counterstaining can produce higher-resolution banding patterns than a single fluorochrome alone. ucl.ac.uk The choice of dye is critical and depends on the spectral properties of the other fluorophores used in the experiment to avoid spectral overlap. frontiersin.org Dyes like SYTOX Green, which share characteristics with the JOJO-1 family, are used as nuclear counterstains in conjunction with other fluorescent labels. ucl.ac.ukthermofisher.com

Probing DNA-Ligand and DNA-Protein Interactions

The interaction of JOJO-1 with DNA provides a platform to investigate the binding of other molecules, such as small molecule therapeutics and proteins, to DNA.

Competitive Binding Studies with Small Molecule Therapeutics

Fluorescence dye displacement assays are a common method to study the interactions between small molecules and nucleic acids. karazin.ua In these assays, a fluorescent dye like JOJO-1 is first bound to DNA, resulting in a strong fluorescent signal. The addition of a small molecule that also binds to DNA can displace the dye, leading to a decrease in fluorescence. This quenching of fluorescence can be used to determine the binding affinity and mechanism of the small molecule.

For example, studies have utilized the competitive binding between the fluorescent dye YOYO-1 (a close relative of JOJO-1) and non-fluorescent molecules like netropsin (B1678217) to map the underlying sequence of DNA. researchgate.net Netropsin preferentially binds to AT-rich regions, preventing YOYO-1 from binding and resulting in a fluorescence intensity pattern that reflects the GC- and AT-rich areas of the DNA molecule. researchgate.net Similarly, the displacement of a novel trimethine cyanine dye by potential antitumor europium chelate complexes from DNA and RNA has been demonstrated, showcasing the utility of this approach. karazin.ua The binding energy of doxorubicin (B1662922) (DOX) with DNA has been shown to be lower than that of YOYO-1, indicating a more stable binding of DOX, which displaces the YOYO-1 molecules. mdpi.com

Enzyme Activity Modulation and Inhibition by JOJO-1 Dye Binding

The binding of intercalating dyes like JOJO-1 to DNA can influence the activity of enzymes that interact with DNA. The dye's presence on the DNA substrate can sterically hinder the enzyme's access to its recognition or catalytic site, leading to inhibition.

Research has shown that an increase in the concentration of YOYO-1 leads to a marked inhibition of DNA digestion by λ exonuclease. researchgate.net This inhibitory effect highlights the importance of considering the potential impact of fluorescent labels when studying DNA-enzyme interactions. The intercalation of the dye can alter the local structure of the DNA, which may affect the binding and processivity of enzymes. researchgate.netnih.gov For instance, at low charge ratios, the interaction of cationic lipids with DNA can lead to partial unwinding of the DNA, which in turn can stimulate transcriptional activity. nih.gov Conversely, at higher charge ratios, complete inhibition of transcription can occur. nih.gov These findings underscore that the binding of ligands like JOJO-1 can significantly modulate the biological activity of DNA.

Detection and Characterization of Protein Aggregates and Amyloid Fibrils

Interestingly, dyes traditionally used for nucleic acid staining have found applications in the detection of protein aggregates, particularly amyloid fibrils, which are associated with various diseases.

YOYO-1 has been shown to be a sensitive probe for amyloid fibrils formed by the Alzheimer's disease-related Aβ(1-42) peptide. researchgate.netnih.gov Upon binding to these fibrils, YOYO-1 exhibits a significant (approximately 200-fold) enhancement in its fluorescence emission. researchgate.netnih.gov This phenomenon is attributed to a conformational change in the dye upon binding. nih.gov The ability of YOYO-1 to detect these protein structures with both absorption and fluorescence read-outs suggests it could be a useful tool for in vitro amyloid-sensing applications, complementing other common amyloid-binding dyes like Thioflavin-T. researchgate.netnih.gov Other dyes, such as Thioflavin-S, are also used for the in vivo detection of amyloid deposits due to their ability to cross cell membranes. ub.edu

Table 2: Research Findings on YOYO-1 as an Amyloid Probe

ParameterObservationReference
Target Aβ(1-42) amyloid fibrils researchgate.net, nih.gov
Fluorescence Enhancement ~200-fold upon binding researchgate.net, nih.gov
Binding Mode Long axes of oxazole (B20620) yellow moieties parallel to the fibril axis nih.gov
Read-out Absorption and Fluorescence nih.gov
Application Monitoring kinetics of amyloid formation researchgate.net, nih.gov

Assessment of DNA Structural Changes in Complex Biological Systems (e.g., Cationic Lipid-DNA Complexes)

JOJO-1 and its analogs are employed to probe structural alterations in DNA when it forms complexes with other molecules, such as cationic lipids, which are used in gene delivery. The fluorescence of the dye-DNA complex can be sensitive to changes in DNA conformation, such as condensation or unwinding.

Studies using YOYO-1 have demonstrated its utility in assessing structural changes in DNA following the formation of cationic lipid-DNA complexes. nih.gov When DNA is condensed by poly-L-lysine, more than 98% of the fluorescence from the YOYO-1/DNA complex is lost due to dye displacement. In contrast, the formation of cationic lipid/DNA complexes results in the retention of over 30% of the fluorescence, indicating different structural effects on the DNA. nih.gov This suggests that the DNA in lipid complexes is less condensed or that the dye is less easily displaced. The intercalation of YOYO-1 itself is known to alter the mechanical properties of DNA, increasing its contour length. mit.edu These characteristics allow researchers to monitor the assembly of nonviral gene delivery complexes and the subsequent release of DNA inside cells. nih.govresearchgate.net

Microfluidic Applications for High-Throughput Analysis and Biosensing

The integration of this compound into microfluidic systems represents a significant advancement in high-throughput analysis and biosensing. Microfluidic platforms, or "lab-on-a-chip" devices, offer numerous advantages, including drastically reduced sample and reagent volumes, faster analysis times, and the potential for massive parallelization and automation. nih.govnih.govnih.gov The strong fluorescence enhancement of JOJO-1 upon binding to nucleic acids makes it an ideal reporter molecule for a variety of analytical applications within these miniaturized systems. Its utility spans from fundamental DNA analysis in nanochannels to its potential role in rapid pathogen detection.

The core principle behind JOJO-1's application in this context is the precise manipulation of minuscule fluid volumes within microfabricated channels to perform complex biochemical analyses. nih.gov The dye can be mixed with samples containing cells or nucleic acids in a highly controlled manner, and the resulting fluorescence can be detected on-chip, providing quantitative data from minimal starting material. psu.edu This synergy enables the development of portable, low-cost, and highly sensitive analytical devices. berkeley.edu

A primary application of JOJO-1 in microfluidics is for high-throughput genetic analysis. Researchers have utilized JOJO-1 to stain DNA molecules within custom-fabricated microfluidic flow cells for visualization and manipulation. google.com For instance, 48.5 kilobase (kb) lambda phage genomes have been stained with JOJO-1, tethered to a modified flow cell surface, and physically stretched using an electric field. google.com This technique allows for the direct imaging of single, elongated DNA molecules, a process crucial for applications like optical mapping and contiguity mapping in genome sequencing. google.com The imaging for these experiments has been performed directly on high-throughput sequencing instruments, such as an Illumina GA2x sequencer, demonstrating a seamless integration of microfluidic manipulation with established analytical platforms. google.com

The choice of JOJO-1 for such applications is also driven by its favorable spectral properties. JOJO-1 and the related dye BOBO-3 are preferred in some high-throughput sequencing setups because both can be efficiently excited by a single 532 nm laser line. google.com This simplifies the optical design and reduces the cost of the sequencing instrument, which is a key consideration in developing accessible high-throughput technologies. google.com

In the realm of biosensing, microfluidic devices stained with JOJO-1 can be used for the rapid detection of microorganisms. rsc.org While many systems rely on impedance measurements or antibodies, fluorescence-based detection using nucleic acid stains like JOJO-1 offers a powerful alternative. researchgate.netrsc.org A general workflow involves capturing bacterial cells within a microfluidic chamber, lysing the cells to release their DNA, and then introducing this compound. The subsequent binding of JOJO-1 to the bacterial DNA results in a detectable fluorescent signal, confirming the presence of the microorganism. The inherent advantages of microfluidics, such as efficient mixing and short diffusion distances, can lead to rapid and sensitive detection, potentially identifying as few as 10³ cells per milliliter. rsc.orgwur.nl This approach is valuable for environmental monitoring and clinical diagnostics, where timely results are critical. rsc.orgmdpi.com

The table below summarizes key research findings related to the use of JOJO-1 and similar dyes in microfluidic systems for high-throughput analysis.

Interactive Data Table: JOJO-1 in Microfluidic Research

Application Microfluidic System Component Analyte Key Finding
DNA Optical Mapping APTES-treated microfluidic flow cell Lambda phage DNA (48.5 kb) JOJO-1 stained DNA was successfully tethered and stretched over ~30 pixels by a 15V/cm electric field for direct imaging on an Illumina sequencer. google.com
High-Throughput Sequencing Commercial sequencing instrument DNA JOJO-1 is a preferred dye as it can be excited by a single 532 nm laser, simplifying instrument construction and minimizing cost. google.com
Bacterial Detection (Conceptual) Microfluidic chamber with integrated lysis Bacterial DNA The use of nucleic acid dyes in microfluidic chips enables rapid and convenient detection of bacteria with high sensitivity. rsc.org
Prokaryote Analysis Flow cytometer Prochlorococcus marinus (marine prokaryote) The related dye YOYO-1 provided a stable fluorescence signal and low coefficient of variation (CV) for the G1 peak in cell cycle analysis. daniel-vaulot.fr

Computational and Theoretical Modeling of Jojo 1 Dye Interactions

Molecular Dynamics Simulations of Dye-Nucleic Acid Binding and Conformational Changes

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to visualize the dynamic binding process of dyes like JOJO-1 with DNA and RNA. These simulations model the movements and interactions of atoms over time by solving Newton's equations of motion, providing a high-resolution view of the binding pathways and the resulting conformational changes in the nucleic acid structure. nih.govavestia.com

MD simulations can reveal the step-by-step mechanism of JOJO-1 bis-intercalation. It is understood that the binding process for similar dimeric cyanine (B1664457) dyes occurs in two main steps: the initial electrostatic attachment of one of the dye's chromophores to the phosphate (B84403) backbone of the DNA, followed by the insertion of that chromophore between the base pairs. mdpi.com Subsequently, the second chromophore intercalates into a nearby site. MD simulations can model the energetics and kinetics of this process, identifying intermediate states and the free energy landscape of binding. nih.govmdpi.com

Furthermore, these simulations provide detailed information on the conformational changes induced in the DNA upon JOJO-1 binding. This includes local unwinding of the DNA helix at the intercalation site, an increase in the distance between base pairs to accommodate the dye, and potential bending or kinking of the DNA strand. thermofisher.comnih.gov By analyzing the trajectories from MD simulations, researchers can quantify these structural distortions and understand how they might affect DNA's biological functions. mdpi.com

Table 1: Parameters Obtainable from Molecular Dynamics Simulations of JOJO-1-DNA Interactions This is an illustrative table based on typical MD simulation outputs for dye-DNA systems.

Parameter Description Significance
Binding Free Energy The overall energy change upon dye binding to DNA. Indicates the stability and affinity of the JOJO-1-DNA complex.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the DNA and dye over time, compared to a reference structure. Assesses the structural stability of the complex and identifies conformational changes.
Intercalation Depth The extent to which the JOJO-1 chromophore inserts between the DNA base pairs. Characterizes the geometry of the intercalation and its impact on DNA structure.
DNA Helical Parameters Changes in parameters like twist, rise, and slide at and near the binding site. Quantifies the specific distortions induced in the DNA double helix by dye binding.
Solvent Accessible Surface Area (SASA) The surface area of the molecule accessible to solvent molecules. Helps understand the role of hydrophobic interactions and solvent effects in the binding process.

Quantum Chemical Calculations for Prediction of Photophysical Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for understanding and predicting the photophysical properties of JOJO-1. nih.govmdpi.com These methods model the electronic structure of the dye molecule to explain its absorption and fluorescence characteristics, which are central to its function as a nucleic acid stain.

JOJO-1 is virtually non-fluorescent in solution but exhibits a dramatic increase in fluorescence quantum yield upon binding to DNA. mdpi.com Quantum chemical calculations can explain this phenomenon by modeling the dye's electronic states in different environments (in solution vs. intercalated in DNA). In solution, non-radiative decay pathways, often involving torsional motions or rotations within the polymethine bridge of the cyanine dye, dominate the de-excitation process, quenching fluorescence. pku.edu.cn When JOJO-1 intercalates into DNA, these rotational freedoms are sterically hindered. Quantum models can calculate the potential energy surfaces of the dye's excited states, demonstrating how the rigid environment of the DNA base pairs raises the energy barrier for these non-radiative decay pathways, thus favoring the radiative pathway of fluorescence. mdpi.compku.edu.cn

These calculations can also predict key photophysical parameters:

Absorption and Emission Wavelengths: TD-DFT calculations can predict the wavelength of maximum absorption (λ_abs) and emission (λ_em) by calculating the energy difference between the ground state and the first singlet excited state. mdpi.com

Oscillator Strength: This calculated value is proportional to the probability of an electronic transition and correlates with the intensity of the absorption peak. nih.gov

Quantum Yield: While direct calculation is complex, quantum methods can provide insights into the factors governing fluorescence quantum yield by comparing the rates of radiative and non-radiative decay processes. researchgate.net

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a particularly powerful approach, where the dye molecule (the quantum-mechanically active region) is treated with high-level quantum calculations, while the surrounding DNA and solvent are modeled using classical molecular mechanics. rsc.orgjcchems.com This allows for the accurate prediction of photophysical properties within the realistic, complex environment of the DNA helix.

Molecular Docking Studies of Competitive Binding and Interaction Sites

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com For JOJO-1, docking studies are crucial for identifying the precise interaction sites on the DNA molecule and for investigating competitive binding scenarios with other DNA-binding molecules, such as anticancer drugs. nih.govnih.gov

Studies on the closely related dye YOYO-1 have used molecular docking to elucidate its competition with the drug Doxorubicin (B1662922) (DOX). mdpi.comnih.gov These simulations place the dye molecule at various positions on the DNA surface and within its grooves and intercalation sites, calculating a "docking score" or binding energy for each position. The lowest energy conformations are considered the most probable binding modes. nih.gov

These docking studies have revealed that the aromatic rings of YOYO-1 intercalate between DNA base pairs, and specific atoms on the dye form hydrogen bonds and van der Waals interactions with the bases. nih.gov For instance, the oxygen atom in the oxazole (B20620) ring of YOYO-1 has been shown to bind to the C8 position of guanine (B1146940) bases. nih.gov When studying competitive binding, docking simulations can be performed with both JOJO-1 and another ligand present. The results can determine if the molecules compete for the same binding site and can compare their relative binding affinities. dntb.gov.ua For example, it was found that while both YOYO-1 and DOX can bind to the C8 base, DNA tends to preferentially bind with DOX due to a more favorable binding energy. mdpi.com

Table 2: Comparative Binding Energies from Molecular Docking Studies Data based on studies of the analogous dye YOYO-1 and the drug DOX with calf thymus DNA (ctDNA). mdpi.comnih.gov

Interacting Molecules Average Binding Energy (kcal/mol) Implication
YOYO-1 with ctDNA -8.18 Favorable binding, indicating stable complex formation.
DOX with ctDNA -9.42 More favorable binding than YOYO-1, suggesting preferential binding of DOX.

These studies are vital for interpreting experiments where fluorescent dyes like JOJO-1 are used to visualize DNA in the presence of therapeutic agents, ensuring that the dye's interaction does not misrepresent the drug's primary mechanism of action. mdpi.com

Predictive Modeling for Dye-Induced Alterations in DNA Mechanical Properties

The intercalation of JOJO-1 into the DNA double helix significantly alters its mechanical properties. Predictive modeling, often in conjunction with single-molecule experiments like magnetic tweezers or atomic force microscopy, is used to quantify and understand these changes. nih.govmit.edu The Worm-Like Chain (WLC) model is a cornerstone of these analyses, describing the polymer physics of semi-flexible chains like DNA. researchgate.net

Experimental studies on YOYO-1, a structural analog of JOJO-1, have provided key data that models aim to predict and explain: nih.govnih.govmit.edu

Contour Length: Bis-intercalation unwinds the DNA helix and pushes adjacent base pairs apart. This leads to a significant increase in the total contour length of the DNA molecule. Models predict a linear increase in contour length with the dye-to-base-pair ratio, reaching a maximum elongation of approximately 38% to 47% at saturation. nih.govmit.edu Each bound YOYO-1 molecule has been found to extend the DNA by about 0.5 nm. mit.edu

Twist Rigidity: Intercalation locally unwinds the DNA helix. The untwisting angle per bound YOYO-1 molecule has been determined to be approximately 24°. nih.gov This change in the helical twist impacts the torsional properties of the DNA, which can be incorporated into more advanced models of DNA mechanics to predict its response to torsional stress.

Table 3: Summary of YOYO-1 Induced Alterations in DNA Mechanical Properties Data compiled from single-molecule studies on the analogous dye YOYO-1. nih.govnih.govmit.eduresearchgate.net

Mechanical Property Change upon YOYO-1 Binding Typical Value
Contour Length Increases linearly with dye concentration Up to ~47% increase at saturation
Persistence Length Remains constant / largely unaffected ~50-56 nm (no significant change from bare DNA)
Untwisting Angle Induces local unwinding of the helix 24° ± 8° per bound dye molecule
Binding Site Size The number of base pairs occupied by one dye molecule ~3.2-4 base pairs per dye molecule

These predictive models are crucial for interpreting single-molecule biophysics experiments where JOJO-1 is used as a visual stain. By accurately accounting for the dye's influence on DNA's mechanical properties, researchers can isolate the effects of other factors, such as protein binding or enzymatic activity. nih.gov

Future Directions and Emerging Research Avenues for Jojo 1 Dye

Development of Next-Generation JOJO-1 Dye Derivatives with Tailored Photophysical Properties

The development of novel fluorescent probes with enhanced characteristics is a continuous effort in chemical biology. For JOJO-1, future research could focus on synthesizing derivatives with tailored photophysical properties. This could involve chemical modifications to the core structure to achieve:

Increased Photostability: Reducing photobleaching is crucial for long-term imaging experiments.

Enhanced Quantum Yield: Creating brighter probes would improve signal-to-noise ratios, enabling the detection of low-abundance nucleic acids.

Tuned Emission Spectra: Developing a palette of JOJO-1 analogs with different emission wavelengths would facilitate multicolor imaging experiments.

Improved Cell Permeability: For live-cell imaging applications, modifications to enhance the dye's ability to cross cell membranes would be a significant advancement.

Integration with Advanced Imaging Technologies for Sub-Diffraction Resolution and Nanoscale Biology

While JOJO-1 has been noted for its use in super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM), dedicated studies exploring and optimizing its performance in various advanced imaging modalities are a key future direction. smolecule.com This includes:

Systematic Characterization for Super-Resolution: In-depth studies are needed to understand the photoswitching kinetics of JOJO-1, which are critical for techniques like STORM and Photoactivated Localization Microscopy (PALM). tocris.commicroscopyu.com

Expansion to Other Super-Resolution Techniques: Investigating the suitability of JOJO-1 for other super-resolution methods, such as Stimulated Emission Depletion (STED) microscopy, could broaden its applications.

Correlative Light and Electron Microscopy (CLEM): Developing protocols that effectively use JOJO-1 as a fluorescent marker for CLEM would allow researchers to visualize nucleic acids at the nanoscale within the broader ultrastructural context of the cell.

Elucidation of Complex Binding Mechanisms under Physiologically Relevant and Confined Conditions

A thorough understanding of how JOJO-1 interacts with nucleic acids is fundamental to its application. While it is known to have a high affinity for DNA, detailed mechanistic studies are lacking. smolecule.com Future research should aim to:

Investigate Binding Kinetics: Quantifying the association and dissociation rates of JOJO-1 with DNA and RNA under various physiological conditions (e.g., different ionic strengths, pH, and in the presence of cellular crowding agents) would provide a more accurate picture of its behavior in biological systems.

Characterize Binding in Confined Environments: Studying the binding of JOJO-1 to DNA within nanochannels or other confined spaces that mimic the cellular environment can reveal how spatial constraints affect its interaction. nih.gov

Explore Sequence or Structural Specificity: Determining if JOJO-1 exhibits any preference for specific DNA sequences or structures (e.g., G-quadruplexes) would be valuable for targeted applications. nih.gov

Exploration of Novel Research Applications Beyond Traditional Nucleic Acid Staining

The utility of fluorescent dyes often extends beyond their initial applications. For JOJO-1, future research could explore its potential in:

Biosensor Development: The fluorescence properties of JOJO-1, which change upon binding to nucleic acids, could be harnessed to develop biosensors for detecting specific DNA or RNA sequences. nih.govhahnlab.com

Studying DNA-Protein Interactions: JOJO-1 could potentially be used as a probe to study the effects of protein binding on DNA conformation, although care must be taken to account for the dye's own influence on DNA structure.

High-Throughput Screening: Its properties may be amenable to the development of high-throughput assays for screening compounds that interact with nucleic acids.

Methodological Innovations for Characterizing Dye-Biomolecule Interactions at the Single-Molecule Level

Single-molecule techniques offer unparalleled insights into molecular interactions. nih.gov While much of the single-molecule work has been performed with YOYO-1, these methodologies can be applied to JOJO-1 to:

Directly Observe Binding Events: Using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy to visualize individual JOJO-1 molecules binding to and dissociating from single DNA strands.

Quantify Dye-Induced DNA Alterations: Precisely measuring changes in DNA contour length and flexibility upon JOJO-1 binding at the single-molecule level.

Investigate Heterogeneity in Binding: Single-molecule studies can reveal variations in binding behavior that are averaged out in bulk experiments.

Q & A

Q. What are the primary applications of JOJO-1 dye in molecular biology studies?

JOJO-1 is widely used for staining DNA molecules to visualize conformational dynamics in shear flow systems. For example, it binds to λDNA at a 1:5 dye-to-base pair ratio, enabling precise tracking of contour length (21 μm) and relaxation time (7.6 s) under controlled shear stress . This method is critical for studying DNA-protein interactions or polymer dynamics in microfluidic environments.

Q. What protocol is recommended for optimizing JOJO-1 staining efficiency in DNA experiments?

Incubate JOJO-1 with DNA at a stoichiometric ratio of 1:5 (dye:base pair) for 30 minutes in a low-ionic-strength buffer to minimize aggregation. Use fluorescence microscopy with a 488 nm excitation wavelength for imaging. Validate staining uniformity by comparing fluorescence intensity across multiple DNA molecules .

Q. How does JOJO-1 compare to other intercalating dyes (e.g., SYBR Gold) for high-resolution DNA imaging?

JOJO-1 provides superior photostability and lower background noise in prolonged imaging sessions compared to SYBR Gold. However, its binding affinity decreases in high-salt buffers, necessitating careful buffer optimization. Refer to fluorescence quenching assays to validate dye performance under specific experimental conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in JOJO-1 fluorescence data across pH gradients?

Contradictions often arise from pH-dependent changes in dye-DNA binding kinetics. To address this:

  • Calibrate fluorescence signals using standardized pH buffers (e.g., Tris-EDTA at pH 7.0–8.5).
  • Perform control experiments with fixed DNA (e.g., formaldehyde-crosslinked) to isolate pH effects on dye binding versus DNA conformation.
  • Use atomic force microscopy (AFM) to validate DNA structural integrity post-staining .

Q. How can JOJO-1 be integrated with CRISPR-based genomic mapping to study structural variations in fungal genomes?

Combine JOJO-1 staining with BamHI restriction enzyme digestion for optical mapping of high-molecular-weight DNA. After digestion, stain DNA with JOJO-1 and analyze fragment patterns (6–12 kbp average size) using automated fluorescent microscopy. This approach resolves ambiguities in next-gen sequencing data, particularly for repetitive regions in Candida auris .

Q. What statistical methods are recommended for analyzing shear-induced DNA stretching data using JOJO-1 fluorescence?

Apply time-resolved fluorescence correlation spectroscopy (FCS) to quantify shear stress effects on DNA elongation. Normalize fluorescence intensity against a reference DNA sample (unstretched) and use Brownian dynamics simulations to model relaxation times. Discrepancies between experimental and simulated data may indicate unaccounted hydrodynamic interactions .

Q. How do JOJO-1 staining artifacts affect interpretations of DNA-protein binding kinetics in single-molecule assays?

Artifacts arise from dye-induced DNA stiffening, which alters protein binding rates. Mitigate this by:

  • Titrating dye concentrations to minimize structural perturbations.
  • Conducting parallel experiments with non-intercalating probes (e.g., quantum dot-labeled antibodies).
  • Publishing raw fluorescence trajectories alongside analyzed data to enhance reproducibility .

Methodological Best Practices

Q. What controls are essential for validating JOJO-1-based DNA imaging in peer-reviewed studies?

Include:

  • Negative controls : Unstained DNA to assess autofluorescence.
  • Competitive binding assays : Add excess unlabeled DNA to confirm specificity.
  • Photobleaching controls : Monitor signal decay over time to adjust exposure settings. Document these in supplementary materials, following Chromatography journal guidelines for experimental reproducibility .

Q. How should researchers document JOJO-1 staining parameters for compliance with FAIR data principles?

Provide a detailed table including:

ParameterValue
Dye:DNA ratio1:5
Incubation time30 min
Excitation wavelength488 nm
Buffer composition10 mM Tris, 1 mM EDTA
Archive raw images and metadata in public repositories (e.g., Zenodo) with DOIs .

Troubleshooting & Contradiction Management

Q. How to reconcile conflicting results in JOJO-1 fluorescence intensity across replicate experiments?

Potential causes include uneven dye distribution or microscope calibration drift. Solutions:

  • Standardize dye aliquots to avoid batch variability.
  • Use internal reference standards (e.g., fluorescent beads) for daily microscope calibration.
  • Apply ANOVA to assess inter-experiment variability, reporting p-values in results .

Q. What advanced techniques resolve limitations of JOJO-1 in live-cell DNA imaging?

JOJO-1’s cytotoxicity limits live-cell use. Alternatives:

  • Transient transfection : Express GFP-tagged histone proteins for in vivo DNA tracking.
  • Two-photon microscopy : Reduce phototoxicity while maintaining resolution.
    Cross-validate findings with JOJO-1 data from fixed-cell assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.